![molecular formula C10H9F3O2 B2814644 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone CAS No. 76579-44-7](/img/structure/B2814644.png)
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone
Descripción general
Descripción
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a trifluoroethoxy group and an ethanone moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-hydroxybenzaldehyde as the starting material.
Reaction Steps: The hydroxyl group of 4-hydroxybenzaldehyde is first converted to a trifluoroethoxy group through a nucleophilic substitution reaction with trifluoroethanol in the presence of a strong base such as potassium carbonate.
Final Steps: The resulting trifluoroethoxybenzaldehyde is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of an aluminum chloride catalyst to yield this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified through recrystallization or column chromatography to achieve the desired purity for industrial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution: Strong bases like sodium hydride (NaH) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation Products: The major product of oxidation is 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanoic acid.
Reduction Products: The major product of reduction is 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol.
Substitution Products: Various nucleophiles can replace the trifluoroethoxy group, leading to a range of substitution products.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block in the design of bioactive compounds and probes for biological studies.
Industry: It is utilized in the production of materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
1,4-Bis(2,2,2-Trifluoroethoxy)benzene: Similar in structure but lacks the ethanone group.
1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane: A different fluorinated ether with distinct properties.
Ipriflavone: A compound with a similar phenyl ring but different functional groups.
Uniqueness: 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone is unique due to its combination of the trifluoroethoxy group and the ethanone moiety, which imparts specific chemical and physical properties not found in similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTPFXQNFLAKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
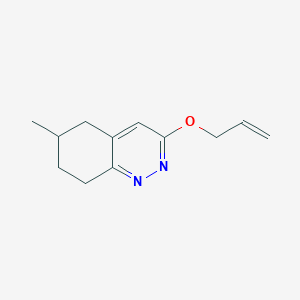
![1-{4-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one](/img/structure/B2814562.png)
![[4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2814567.png)
![N-(1,3-benzothiazol-2-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2814568.png)
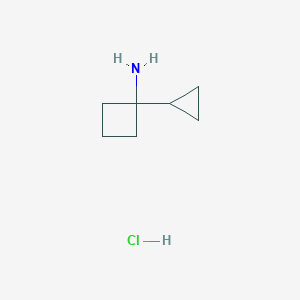
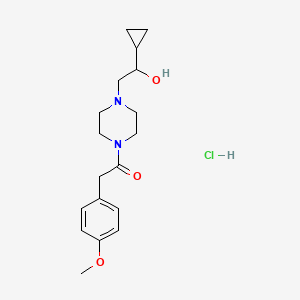
![6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2814571.png)
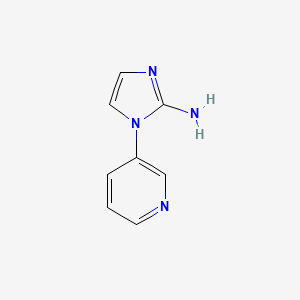
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2814576.png)
![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclopropanecarboxamide](/img/structure/B2814578.png)
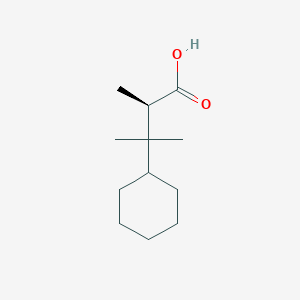

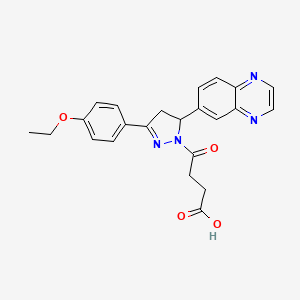
![N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2814583.png)
